2-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Ovonramwen, Owolabi, and Oviawe (2019) described the synthesis, characterization, and antimicrobial screening of a compound structurally related to 2-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride. This compound showed moderate activities against various bacterial strains and Candida albicans, highlighting its potential in antimicrobial applications. The compound was synthesized through Claisen-Schmidt condensation, Michael addition, and N-alkylation, showcasing a methodological approach to developing piperidine derivatives with potential therapeutic uses (O. B. Ovonramwen, B. Owolabi, & A. P. Oviawe, 2019).
Identification of Impurities in Cloperastine Hydrochloride
Liu et al. (2020) focused on cloperastine hydrochloride, another piperidine derivative, by identifying and quantifying its impurities. This research provides insights into the chemical purity and stability of piperidine-based drugs, essential for ensuring their safety and efficacy. Although not directly related to this compound, it exemplifies the importance of rigorous analysis in pharmaceutical research (Heying Liu et al., 2020).
Synthesis and Pharmacological Studies
Thurkauf et al. (1988) conducted a synthesis and molecular modeling study of etoxadrol, a potent phencyclidine-like agonist, to understand its binding affinity and structure-activity relationships. This research demonstrates the complexity of synthesizing and studying piperidine derivatives for potential neurological applications (A. Thurkauf et al., 1988).
Synthesis of Piperidine Derivatives for Antihypertensive Agents
Research by Takai et al. (1986) on the synthesis of piperidine derivatives with a quinazoline ring system aimed at developing potential antihypertensive agents. Their work illustrates the therapeutic potential of structurally diverse piperidine derivatives in addressing cardiovascular diseases (H Takai et al., 1986).
Properties
IUPAC Name |
2-[2-(4-chloro-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.ClH/c1-12(2)15-11-13(17)6-7-16(15)19-10-8-14-5-3-4-9-18-14;/h6-7,11-12,14,18H,3-5,8-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTORWIHGVXXWFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Cl)OCCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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